molecular formula C19H25N3O5 B2675670 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide CAS No. 899958-18-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide

Cat. No.: B2675670
CAS No.: 899958-18-0
M. Wt: 375.425
InChI Key: KSXRJOOHCHINCC-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common route involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with an appropriate amine to form the corresponding amine derivative. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • 1,4-dioxaspiro[4.5]decan-2-one

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide is unique due to its specific spirocyclic structure and the presence of both oxalamide and acetamidophenyl groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-13(23)21-14-6-5-7-15(10-14)22-18(25)17(24)20-11-16-12-26-19(27-16)8-3-2-4-9-19/h5-7,10,16H,2-4,8-9,11-12H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRJOOHCHINCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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